molecular formula C15H14ClFN2O B2673073 2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide CAS No. 457925-58-5

2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide

Cat. No. B2673073
CAS RN: 457925-58-5
M. Wt: 292.74
InChI Key: DPWKMDKBMVCVOF-UHFFFAOYSA-N
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Description

The compound “2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic, which means it promotes wakefulness, and it is also a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoline derivatives, which are nitrogen-containing bicyclic compounds, has been widely studied . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a chloro group, a fluoro group, an amino group, and an acetamide group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the chloro and fluoro groups could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the chloro and fluoro groups could affect the compound’s polarity, solubility, and reactivity .

properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10-2-4-11(5-3-10)19-15(20)9-18-12-6-7-14(17)13(16)8-12/h2-8,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKMDKBMVCVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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